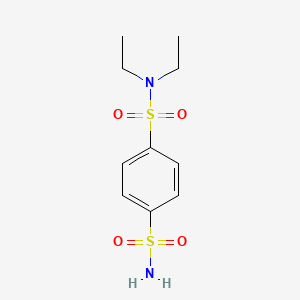
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxypropoxy group, and a methyl ester group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 3-chloropropanol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .
科学研究应用
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemical compounds that protect crops from pests and diseases.
Dyestuff: It is used as an intermediate in the production of dyes.
作用机制
The mechanism of action of Methyl 4-amino-3-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropoxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-(3-hydroxypropoxy)benzoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Methyl 4-amino-3-hydroxybenzoate: Lacks the hydroxypropoxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-amino-3-(3-hydroxypropoxy)benzoate is unique due to the presence of both the amino and hydroxypropoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl 4-amino-3-(3-hydroxypropoxy)benzoate |
InChI |
InChI=1S/C11H15NO4/c1-15-11(14)8-3-4-9(12)10(7-8)16-6-2-5-13/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI 键 |
OPKIIMBWXILNJT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)


![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)


![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
